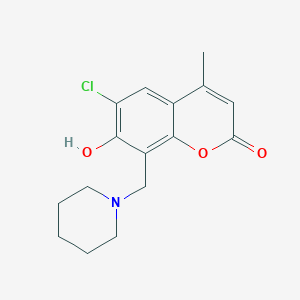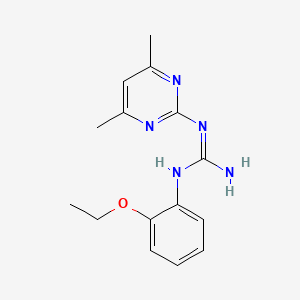
6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). It has been widely used in scientific research as a tool compound for investigating the PI3K signaling pathway.
Wirkmechanismus
6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one inhibits the activity of PI3Ks by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, including Akt and mTOR. Akt and mTOR are key regulators of cell growth and survival, and their dysregulation is commonly observed in cancer cells. By inhibiting PI3K activity, 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one can induce cell cycle arrest, apoptosis, and autophagy. It can also inhibit cancer cell migration and invasion. In non-cancer cells, 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one can modulate glucose and lipid metabolism by inhibiting the insulin signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one is a widely used tool compound for investigating the PI3K signaling pathway. One advantage of 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one is its specificity for class I PI3Ks, which allows for the selective inhibition of this pathway. Another advantage is its ability to induce cell cycle arrest and apoptosis in cancer cells. However, 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in cell culture experiments. Additionally, 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one can have off-target effects on other kinases and signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one in scientific research. One area of interest is the development of more potent and selective PI3K inhibitors for use in cancer therapy. Another area of interest is the use of 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one in combination with other targeted therapies to improve cancer treatment outcomes. Additionally, 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one can be used to investigate the role of the PI3K pathway in other diseases, such as diabetes and cardiovascular disease. Finally, the off-target effects of 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one can be further investigated to better understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one can be synthesized in several steps from commercially available starting materials. The synthesis involves the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with piperidine and formaldehyde to obtain the intermediate 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)coumarin. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been widely used as a tool compound for investigating the PI3K signaling pathway. PI3Ks are a family of lipid kinases that play a critical role in cell growth, survival, and metabolism. Dysregulation of the PI3K pathway has been implicated in many diseases, including cancer, diabetes, and cardiovascular disease. 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one specifically inhibits the activity of class I PI3Ks, which are the most commonly mutated PI3K isoforms in human cancers. Therefore, 6-chloro-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been used to study the role of PI3Ks in cancer cell proliferation, survival, and migration.
Eigenschaften
IUPAC Name |
6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-10-7-14(19)21-16-11(10)8-13(17)15(20)12(16)9-18-5-3-2-4-6-18/h7-8,20H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTAQVUVZWEFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)


![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)



![3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole](/img/structure/B5910404.png)
![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)
![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)